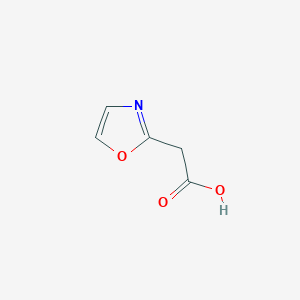

2-Oxazoleacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5NO3 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)acetic acid |

InChI |

InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) |

InChI Key |

XUVVPUSARWFTRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=N1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxazoleacetic Acid and Derived Architectures

Classical Oxazole (B20620) Ring Formation Approaches

The traditional methods for synthesizing the oxazole nucleus are foundational in organic chemistry and continue to be widely used. These approaches typically involve the formation of the heterocyclic ring through condensation and cyclization reactions.

Condensation Reactions for Oxazole Annulation

Condensation reactions are a cornerstone of oxazole synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org Several named reactions fall under this category, providing reliable routes to oxazole-containing structures.

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of 2-acylamino ketones to form the oxazole ring. wikipedia.orgslideshare.netsynarchive.com The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentoxide. synarchive.comthieme-connect.com A solid-phase version of this synthesis has also been developed using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org

Fischer Oxazole Synthesis: Discovered by Hermann Emil Fischer in 1896, this synthesis produces oxazoles from the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. prezi.comdbpedia.orgwikipedia.org The reactants are usually aromatic, and the reaction proceeds under mild conditions, often with the product precipitating as a hydrochloride salt. prezi.comwikipedia.org

Van Leusen Reaction: A versatile method for forming oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgchegg.com This reaction is conducted under basic conditions and proceeds through a [3+2] cycloaddition mechanism to yield 5-substituted oxazoles. mdpi.comnih.gov The use of ionic liquids as a solvent has been explored to create a more environmentally friendly process. mdpi.comnih.gov

A summary of these key condensation reactions is presented below:

| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Acid catalyst (e.g., H₂SO₄) | 2,5-disubstituted or 2,4,5-trisubstituted oxazoles thieme-connect.com |

| Fischer Oxazole Synthesis | Cyanohydrin and Aldehyde | Anhydrous HCl wikipedia.org | 2,5-disubstituted oxazoles prezi.com |

| Van Leusen Reaction | Aldehyde and TosMIC | Base (e.g., K₂CO₃) mdpi.com | 5-substituted oxazoles mdpi.comnih.gov |

Cyclodehydration Strategies Utilizing β-Hydroxy Amides

One notable reagent used in this approach is the Burgess reagent, which facilitates the cyclodehydration of 2-acylamino alcohols to oxazolines. thieme-connect.com These oxazolines can subsequently undergo oxidation to furnish the aromatic oxazole ring. This two-step process is advantageous for the synthesis of certain derivatives, such as 4-carboxyoxazoles. thieme-connect.com

Application of the Dakin-West Reaction in Oxazole Synthesis

The Dakin-West reaction is a valuable tool for preparing the α-acylamino ketone precursors required for the Robinson-Gabriel synthesis. wikipedia.org This reaction involves the treatment of an α-amino acid with an acid anhydride, typically acetic anhydride, in the presence of a base like pyridine. The process generates an α-acylamino ketone from the amino acid.

A synthetic sequence that couples the Dakin-West reaction with a subsequent Robinson-Gabriel cyclodehydration has been successfully employed to introduce the oxazole ring into complex molecules. researchgate.net This tandem approach allows for the efficient construction of oxazole-containing compounds from readily available amino acid starting materials. researchgate.net

Erlenmeyer–Plöchl Azlactone Reaction Modifications

The Erlenmeyer–Plöchl reaction traditionally leads to the formation of azlactones (oxazol-5(4H)-ones) from the condensation of N-acylglycines with aldehydes. While not a direct synthesis of aromatic oxazoles, the resulting azlactones are versatile intermediates that can be converted to various α-amino acid derivatives and other heterocyclic systems.

Modifications and applications of the intermediates derived from this reaction are relevant to the synthesis of oxazole-containing structures. For example, the azlactone intermediate can be a precursor in multi-step sequences leading to substituted oxazoles.

Synthetic Routes from Alpha-Amino Acids

Alpha-amino acids serve as versatile and chiral starting materials for the synthesis of substituted oxazoles. Their inherent functionality allows for the introduction of various substituents onto the oxazole ring in a controlled manner.

One common strategy involves the conversion of an α-amino acid into a β-keto amide. Subsequent side-chain oxidation, for instance with the Dess-Martin periodinane, followed by cyclodehydration using reagents like triphenylphosphine (B44618) and iodine, can yield functionalized oxazoles. wikipedia.orgresearchgate.net This approach has been instrumental in the synthesis of oxazole-containing natural products. wikipedia.org

Advanced and Stereoselective Synthetic Techniques

Modern advancements in organic synthesis have led to the development of more sophisticated and stereoselective methods for constructing oxazole-containing molecules. These techniques often offer higher efficiency, milder reaction conditions, and greater control over the stereochemical outcome.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. A notable example is the microwave-assisted Robinson-Gabriel synthesis, which utilizes the Burgess reagent for the cyclodehydration of 2-acylamino carbonyl compounds. thieme-connect.com This method significantly reduces reaction times and often leads to cleaner product formation. thieme-connect.com

Furthermore, the development of one-pot syntheses and multi-component reactions has streamlined the construction of complex oxazole derivatives. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using the van Leusen reaction in an ionic liquid, providing a high-yielding and eco-friendly approach. mdpi.comnih.gov

Flow Chemistry Protocols for Oxazole Construction

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. The construction of the oxazole ring, a key component of 2-oxazoleacetic acid, has been a focus of these modern synthetic methods.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are difficult to control in traditional batch processes. For instance, photochemical rearrangements of isoxazoles to oxazoles have been successfully implemented in continuous flow systems. Current time information in Bangalore, IN. This method provides a mild and rapid route to di- and trisubstituted oxazoles. Current time information in Bangalore, IN.

Telescope synthetic protocols, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, have been developed for the synthesis of complex molecules containing oxazole rings. nih.gov These processes often utilize polymer-supported reagents and scavengers to simplify purification, avoiding time-consuming aqueous extractions and column chromatography. nih.gov

Packed-bed reactors containing immobilized reagents or catalysts are also a valuable tool in flow synthesis. For example, the oxidation of oxazolines to oxazoles can be achieved by passing a solution of the oxazoline (B21484) through a column packed with manganese dioxide (MnO₂). nih.govgoogle.com This method simplifies product isolation as the oxidizing agent is contained within the reactor. google.com Furthermore, the use of back pressure regulators allows for heating solvents above their atmospheric boiling points, accelerating reaction rates. google.com

The table below summarizes various flow chemistry protocols for oxazole synthesis.

Table 1: Flow Chemistry Protocols for Oxazole Synthesis| Method | Key Features | Reactants/Reagents | Products | Reference |

| Photochemical Transposition | Rapid and mild process | Isoxazoles | Di- and trisubstituted oxazoles | Current time information in Bangalore, IN. |

| Telescope Synthesis | Avoids intermediate isolation and purification | 5-Pentenoic acid, (±)-serine methyl ester, CDI, Et3N | Bisoxazole core | nih.gov |

| Packed-Bed Oxidation | Simplified purification | Oxazolines, MnO₂ | Oxazoles | nih.govgoogle.com |

| Three-Step Sequential Synthesis | Short residence time, good overall yield | Vinyl azides, bromoacetyl bromide, NaN₃ | 2-(Azidomethyl)oxazoles | thieme-connect.com |

Transition Metal-Catalyzed Carbon-Heteroatom Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-heteroatom bonds, which are essential for the construction of heterocyclic rings like oxazoles. researchgate.net A variety of transition metals, including palladium, copper, rhodium, and iron, have been employed in the synthesis of this compound and its derivatives. Current time information in Bangalore, IN.lidsen.com

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of oxazoles. For example, the direct arylation and alkenylation of oxazoles with bromoalkenes can be achieved using a Pd(PPh₃)₄ catalyst. Current time information in Bangalore, IN. Palladium catalysis has also been utilized in the C-H activation of oxazoles for the introduction of various substituents. semanticscholar.org For instance, Pd(OAc)₂ can catalyze the C5-alkylation of oxazoles with alkylboronic acids.

Copper-catalyzed reactions also play a significant role in oxazole synthesis. A sustainable method for preparing oxazoles involves the use of a heterogeneous CuFe₂O₄ catalyst with benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water. This catalyst is recyclable and environmentally friendly. Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to produce 2,4-disubstituted oxazoles. semanticscholar.org

Rhodium(III)-catalyzed C-H activation has been employed in the cascade synthesis of complex heterocyclic systems from 2-phenyloxazoles. lidsen.com Iron-catalyzed aerobic oxidation provides an efficient route to 1-benzoxazolyl-o-carboranes from 2-aminophenol (B121084) and 1-formyl-o-carborane. rsc.org

The following table provides an overview of transition metal-catalyzed reactions for oxazole synthesis.

Table 2: Transition Metal-Catalyzed Synthesis of Oxazoles| Catalyst | Reaction Type | Reactants | Products | Reference |

| Pd(PPh₃)₄ | Direct arylation/alkenylation | Oxazoles, bromoalkenes | Functionalized oxazoles | Current time information in Bangalore, IN. |

| Pd(OAc)₂ | C5-alkylation | Oxazoles, alkylboronic acids | 5-Alkyloxazoles | |

| CuFe₂O₄ | One-pot synthesis | Benzoin, carboxylic acids, ammonium acetate | Substituted oxazoles | |

| Cu(OTf)₂ | Cyclization | Diazoketones, amides | 2,4-Disubstituted oxazoles | semanticscholar.org |

| Rh(III) | C-H activation/annulation | 2-Phenyloxazoles, maleimides | Pyrroloisoquinoline derivatives | lidsen.com |

| FeCl₃ | Aerobic oxidation | 2-Aminophenol, 1-formyl-o-carborane | 1-Benzoxazolyl-o-carboranes | rsc.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles are increasingly being applied to the synthesis of oxazole derivatives, including this compound, to create more sustainable and environmentally friendly methods.

One of the key green chemistry approaches is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to accelerate the formation of oxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

The choice of solvent is another critical aspect of green chemistry. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. A sustainable method for preparing oxazoles has been developed using water as the solvent in the presence of a recyclable copper-iron oxide nanocatalyst.

Catalysis is a fundamental pillar of green chemistry, and the development of recyclable catalysts is a key area of research. The use of heterogeneous catalysts, such as the CuFe₂O₄ nanoparticles mentioned above, simplifies product purification and allows for the reuse of the catalyst, reducing waste and cost.

Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity to drive reactions, often avoiding the need for stoichiometric reagents and reducing waste. rsc.org An electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been described for the synthesis of oxazoles from carboxylic acids, which avoids the use of transition metals and toxic oxidants. rsc.org

The following table highlights some green chemistry approaches for oxazole synthesis.

Table 3: Green Chemistry Approaches in Oxazole Synthesis| Green Chemistry Principle | Method | Key Features | Reference |

| Alternative Energy Source | Microwave-assisted synthesis | Faster reaction rates, higher yields | researchgate.net |

| Safer Solvents | Use of water as a solvent | Non-toxic, non-flammable | |

| Catalysis | Recyclable heterogeneous catalyst (CuFe₂O₄) | Easy separation, reduced waste | |

| Design for Energy Efficiency | Electrochemical synthesis | Avoids transition metals and toxic oxidants | rsc.org |

Strategic Derivatization of the Acetic Acid Moiety

The acetic acid moiety of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities.

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is often reversible, and various techniques can be employed to drive the reaction to completion, such as removing the water formed during the reaction. semanticscholar.org

Amidation of this compound can be accomplished by coupling the carboxylic acid with an amine. This reaction is commonly mediated by carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. acs.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve yields. acs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride, followed by reaction with an amine.

The table below outlines common methods for the esterification and amidation of carboxylic acids.

Table 4: Esterification and Amidation of Carboxylic Acids| Reaction | Reagents | Key Features | Reference |

| Esterification | Alcohol, Acid Catalyst | Reversible reaction, often requires removal of water | semanticscholar.org |

| Amidation (Carbodiimide Coupling) | Amine, DCC or EDC, HOBt | Mild reaction conditions, good yields | acs.org |

| Amidation (via Acyl Chloride) | Thionyl Chloride, Amine | Two-step process, acyl chloride is highly reactive |

Reductions and Other Functional Group Interconversions on the Side Chain

The acetic acid side chain of this compound can be reduced to the corresponding primary alcohol, 2-(oxazol-2-yl)ethan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uk The reduction of carboxylic acids with LiAlH₄ proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol. chemistrysteps.comchemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of carboxylic acids. chemistrysteps.com

Borane (BH₃) complexes, such as BH₃-THF, are also effective reagents for the reduction of carboxylic acids to primary alcohols and can offer greater selectivity in the presence of other reducible functional groups. libretexts.org A practical method for the reduction of carboxylic acids using phenylsilane (B129415) as the reductant, catalyzed by N-methylmorpholine and Zn(OAc)₂, has also been developed. chemistryviews.org This method is advantageous as it does not require strictly anhydrous conditions. chemistryviews.org

The reduction of an ester derivative, such as ethyl (5-methyl-2-phenyloxazol-4-yl)acetate, with LiAlH₄ has been reported to yield the corresponding alcohol, (5-methyl-2-phenyloxazol-4-yl)ethanol. thieme-connect.comresearchgate.net This indicates that the oxazole ring is stable under these reducing conditions.

The following table summarizes methods for the reduction of carboxylic acids.

Table 5: Reduction of Carboxylic Acids| Reducing Agent | Key Features | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, reduces to primary alcohol | Primary Alcohol | chemistrysteps.comchemguide.co.uk |

| Borane (BH₃-THF) | Selective for carboxylic acids | Primary Alcohol | libretexts.org |

| Phenylsilane/Zn(OAc)₂ | Practical, does not require anhydrous conditions | Primary Alcohol | chemistryviews.org |

Synthesis of Key Substituted this compound Analogues

The synthesis of substituted analogues of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. Various substituents can be introduced onto the oxazole ring or the acetic acid side chain to modulate the biological properties of the molecule.

For example, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid has been synthesized from benzamide (B126) and methyl 3-oxovalerate. chemicalbook.com The synthesis of 2-methyl-4-phenyloxazole-5-propionic acid has also been reported, involving the reaction of diethyl 2-(2-methyl-4-phenyl-5-oxazolylmethyl)malonate with hydrochloric acid. prepchem.com

Analogues with different heterocyclic rings attached to the oxazole core have also been prepared. For instance, 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid combines the oxazole and furan (B31954) moieties. vulcanchem.com The synthesis of 5-methyloxazole-4-acetic acid involves the cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine, followed by hydrolysis and introduction of the acetic acid side chain. vulcanchem.com

The synthesis of 2-(benzo[d]oxazol-5-yl)acetic acid has been achieved through the oxidative coupling of methyl-3-amino-4-hydroxyphenylacetate with aldehydes, catalyzed by lead tetraacetate, followed by hydrolysis. rsc.org Furthermore, a series of 2-(2-phenyloxazol-4-yl)acetic acids were prepared by reacting commercially available benzamides with ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis of the resulting ester. researchgate.net

The table below lists some key substituted this compound analogues and their synthetic precursors.

Table 6: Synthesis of Substituted this compound Analogues| Analogue | Key Precursors/Reagents | Reference |

| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | Benzamide, Methyl 3-oxovalerate | chemicalbook.com |

| 2-Methyl-4-phenyloxazole-5-propionic acid | Diethyl 2-(2-methyl-4-phenyl-5-oxazolylmethyl)malonate, HCl | prepchem.com |

| 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid | 2-Furylacetic acid | vulcanchem.com |

| 5-Methyloxazole-4-acetic acid | Ethyl ethoxymethyleneacetoacetate, Hydroxylamine | vulcanchem.com |

| 2-(Benzo[d]oxazol-5-yl)acetic acid | Methyl-3-amino-4-hydroxyphenylacetate, Aldehydes, Pb(OAc)₄ | rsc.org |

| 2-(2-Phenyloxazol-4-yl)acetic acids | Benzamides, Ethyl 4-chloro-3-oxobutanoate | researchgate.net |

Preparation of Aryl and Alkyl Substituted Derivatives

The introduction of aryl and alkyl groups onto the oxazole scaffold is a key strategy for creating analogues of this compound with varied properties. Several methods have been developed to achieve this, often involving the cyclization of precursors that already contain the desired substituents.

One efficient, non-catalytic, one-pot method involves the reaction of primary aromatic amides with 2,3-dibromopropene. thieme-connect.comorganic-chemistry.org This cesium carbonate (Cs₂CO₃)-mediated reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) at 110°C, yielding 2-aryl-5-methyl-substituted oxazoles in good yields. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the initial substitution of the allylic bromine by the amide's amino group, followed by elimination of hydrogen bromide, cyclization, and isomerization to form the stable oxazole ring. organic-chemistry.org This method is cost-effective and versatile, accommodating a range of aromatic amides. organic-chemistry.org

Table 1: Synthesis of 2-Aryl-5-methyloxazoles via Cs₂CO₃-Mediated Reaction thieme-connect.comorganic-chemistry.org

| Starting Aromatic Amide (R-CONH₂) | R Group | Product (2-Aryl-5-methyloxazole) | Yield (%) |

| Benzamide | Phenyl | 5-Methyl-2-phenyloxazole | 83 |

| 4-Methylbenzamide | 4-Tolyl | 5-Methyl-2-(4-tolyl)oxazole | 81 |

| 4-Methoxybenzamide | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-methyloxazole | 85 |

| 4-Chlorobenzamide | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-methyloxazole | 78 |

| 4-Nitrobenzamide | 4-Nitrophenyl | 5-Methyl-2-(4-nitrophenyl)oxazole | 75 |

| Cinnamide | Styryl | 5-Methyl-2-styryloxazole | 65 |

Another approach involves the synthesis of 2-oxazolines from aldehydes, which can then be oxidized to form oxazoles. organic-chemistry.org For instance, various aromatic and aliphatic aldehydes can be converted into their corresponding 2-aryl and 2-alkyl-2-oxazolines by reacting them with 2-aminoethanol. organic-chemistry.org These intermediates can be oxidized to the respective oxazoles. This two-step process provides a pathway to both 2-alkyl and 2-aryl substituted oxazoles. organic-chemistry.orgresearchgate.net The synthesis of the acetic acid moiety can be accomplished through precursors like ethyl oxazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Halogenated Oxazoleacetic Acid Synthesis

The introduction of halogen atoms into the structure of this compound derivatives is a common strategy in medicinal chemistry to modulate the compound's pharmacological profile. nih.gov Halogenation can occur on the oxazole ring itself or on its aryl substituents.

Synthetic routes have been developed that tolerate halogen substituents, allowing for their incorporation from the start. For example, a palladium-catalyzed synthesis of oxazoles has been shown to be compatible with aryl halides containing fluorine, chlorine, and bromine. researchgate.net Similarly, the synthesis of halogenated cannabinol (B1662348) derivatives demonstrates that halogen atoms can be introduced onto an aromatic ring at various positions. nih.gov

A direct method for preparing halogenated building blocks involves the halogenation of a parent compound. For instance, 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indoles have been synthesized in high yields via the halogenation of 2-trifluoromethylindole. mdpi.com These halogenated intermediates can then undergo further reactions, such as palladium-catalyzed cross-coupling, to build more complex molecules. mdpi.com Analogous strategies can be envisioned for the halogenation of this compound precursors. For example, a thiophene (B33073) ring, another five-membered heterocycle, can be brominated using bromine in DMF, and subsequent steps can introduce a carboxylic acid function. beilstein-journals.org

Table 2: Examples of Halogenated Precursors and Products mdpi.com

| Starting Material | Halogenating Agent/Reaction | Halogenated Product | Yield (%) |

| 2-(Trifluoromethyl)-1H-indole | N-Chlorosuccinimide (NCS) | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95 |

| 2-(Trifluoromethyl)-1H-indole | N-Bromosuccinimide (NBS) | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98 |

| 2-(Trifluoromethyl)-1H-indole | N-Iodosuccinimide (NIS) | 3-Iodo-2-(trifluoromethyl)-1H-indole | 98 |

| 3-Chloro-2-(trifluoromethyl)-1H-indole | Benzyl (B1604629) bromide, K₂CO₃ | 1-Benzyl-3-chloro-2-(trifluoromethyl)-1H-indole | 80 |

Biomimetic and Natural Product-Inspired Syntheses

Nature provides a rich source of inspiration for the synthesis of complex molecules. nih.gov Biomimetic synthesis seeks to mimic a proposed biosynthetic pathway, while natural product-inspired synthesis uses the structure of a natural compound as a template for designing new molecules. nih.govnih.gov Many oxazole-containing natural products are biosynthesized from amino acid precursors like serine via enzyme-catalyzed cyclodehydration and oxidation. researchgate.netcapes.gov.br

A prominent example is the total synthesis of phorboxazole A, a complex marine natural product. nih.gov The synthesis was inspired by its biosynthesis from non-ribosomal peptide and polyketide synthases and relied on the convergent coupling of fragments through a biomimetic de novo oxazole formation. nih.gov This strategy involves forming amide bonds from serine-derived precursors, followed by oxidation-cyclodehydration to construct the oxazole rings. nih.gov

Another strategy inspired by nature is the use of an oxazole ring as a masked functional group. The synthesis of the eastern section of the marine natural product salarin C was inspired by a hypothesis about its biomimetic oxidation to salarin A. acs.org This work demonstrated that a trisubstituted oxazole could be cleanly converted to a triacylamine structure through photooxidation, mimicking a potential natural transformation. acs.org

The chemical scaffolds of natural products are often used as a starting point for designing new bioactive compounds. nih.gov For example, synthetic derivatives based on the structure of oxazole alkaloids have been designed and synthesized to screen for new therapeutic agents. nih.gov This approach leverages the privileged structures found in nature to create novel compound libraries. nih.gov

Table 3: Examples of Biomimetic and Natural Product-Inspired Syntheses

| Inspired by | Key Synthetic Strategy | Target Molecule/Fragment | Ref. |

| Phorboxazole A Biosynthesis | Biomimetic de novo oxazole formation from serine-derived amides | Phorboxazole A | nih.gov |

| Salarin C to Salarin A Conversion | Biomimetic oxidation of an oxazole ring | Salarin C eastern fragment | acs.org |

| Oxalic Acid and Serine (Natural Building Blocks) | Symmetrical construction of bioxazole from natural precursors | 4,4′-Dimethoxycarbonyl-2,2′-bioxazole | semanticscholar.org |

| Oxazole Alkaloids | Use of natural product scaffolds to design new derivatives | Novel trypanocidal agents | nih.gov |

Reactivity Profiles and Transformational Chemistry of 2 Oxazoleacetic Acid Compounds

Reactivity of the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring is a five-membered heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom. tandfonline.com This structure results in a π-electron-deficient system with a low level of aromaticity compared to other heterocycles like imidazole (B134444). wikipedia.orgchim.it This electronic nature governs its susceptibility to various reactions.

Electrophilic and Nucleophilic Substitution Reactions

The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comnumberanalytics.com When such reactions do occur, substitution is typically directed to the C4 or C5 positions. tandfonline.compharmaguideline.com For 2-oxazoleacetic acid, the acetic acid moiety at the C2 position acts as an electron-withdrawing group, further deactivating the ring towards electrophilic attack. However, under forcing conditions, such as nitration with a mixture of nitric and sulfuric acid, electrophilic substitution can proceed, yielding products like 4-nitro-2-oxazoleacetic acid.

Nucleophilic substitution reactions on the oxazole ring are uncommon and usually require the presence of a good leaving group, most notably a halogen, at the C2 position. tandfonline.comwikipedia.org The general reactivity order for nucleophilic substitution of halogens is C2 >> C4 > C5. tandfonline.comsemanticscholar.org While the parent this compound does not have a suitable leaving group for direct substitution, its derivatives, such as 2-(chloromethyl)oxazoles, exhibit reactivity characteristic of benzylic halides, readily undergoing substitution with various nucleophiles. nih.gov It is important to note that nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com

Deprotonation represents another key reaction pathway. The hydrogen atoms on the oxazole ring exhibit an acidity order of C2 > C5 > C4. tandfonline.com Deprotonation at the C2 position with strong bases like organolithium reagents can occur, but the resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with a ring-opened isonitrile species. wikipedia.orgpharmaguideline.com

Oxidative Cleavage Pathways of the Oxazole Nucleus

The oxazole nucleus is susceptible to oxidative cleavage by various oxidizing agents. pharmaguideline.com The reaction with singlet oxygen (¹O₂) is a well-studied pathway for oxazole degradation. acs.orgnih.gov This process typically proceeds via a [4+2] cycloaddition, where singlet oxygen adds across the C2 and C5 positions of the oxazole ring to form an unstable endoperoxide intermediate. researchgate.netnih.gov This intermediate then rapidly rearranges and fragments, ultimately leading to the cleavage of the ring and the formation of products like triamides or imino-anhydrides. nih.govnih.gov

Ozonolysis is another effective method for cleaving the oxazole ring. rsc.org The reaction of 2,5-disubstituted oxazoles with an ozone-oxygen stream can quantitatively yield mixed acid anhydrides. rsc.orgresearchgate.net For instance, the ozonolysis of 5-phenyloxazole (B45858) produces formic benzoic anhydride (B1165640). clockss.org This method provides a convenient route to these reactive intermediates under low-temperature conditions. rsc.org The initial step is believed to be a 1,2-addition of ozone to the ring. rsc.org

| Oxidant | Reaction Type | Intermediate | Primary Products |

| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Endoperoxide | Triamides, Imino-anhydrides |

| Ozone (O₃) | 1,2-Addition/Cleavage | Ozonide | Mixed Anhydrides |

| Permanganate/Chromic Acid | Oxidation | Not specified | Ring-opened products |

Ring-Opening and Rearrangement Dynamics

Oxazole rings can undergo several types of rearrangement reactions, often initiated by thermal or photochemical energy. These transformations typically involve the cleavage of a bond within the ring, followed by recyclization to form a new heterocyclic or acyclic structure.

A classic example is the Cornforth rearrangement, a thermal process observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org Photochemical irradiation, particularly with UV light, can also induce significant structural changes. The photoisomerization of isoxazoles, for example, is a known route to forming oxazoles via an acyl azirine intermediate. acs.orgnih.gov

More complex skeletal rearrangements are also possible. Recent research has demonstrated that oxazoles can be transformed into seven-membered azepines or five-membered pyrroles through dynamic 8π electrocyclization processes, showcasing innovative and unconventional reaction pathways. acs.orgnih.gov Many of these rearrangements involve a ring-opening step to an acyclic intermediate, which then undergoes intramolecular cyclization. For instance, nucleophilic addition to the oxazole ring can lead to ring opening and subsequent recyclization to form other heterocycles like imidazoles or pyrimidines. tandfonline.com

Chemical Reactivity of the Acetic Acid Side Chain

The acetic acid moiety attached to the C2 position of the oxazole ring provides a second site for chemical transformations, exhibiting reactivity typical of carboxylic acids and their α-carbons.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of standard derivatization reactions.

Esterification: The compound reacts with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding esters. chemguide.co.uk This reaction is a fundamental transformation for modifying the properties of the molecule. A wide range of catalysts and coupling agents, including cobalt(II) chloride, TBTU, and imidazole carbamates, can facilitate this process under various conditions. organic-chemistry.org

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires activation of the carboxylic acid, commonly achieved using carbodiimide (B86325) reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other peptide coupling agents. rsc.org

The following table summarizes common conditions for these transformations.

| Transformation | Reagent(s) | Product |

| Esterification | R-OH, H₂SO₄ (catalyst) | This compound ester |

| Amidation | R-NH₂, EDCI/Carbodiimide | This compound amide |

Reactivity at the Alpha-Position of the Acetic Acid Moiety

The methylene (B1212753) (-CH₂-) group located between the oxazole ring and the carboxylic acid group is known as the alpha-position. The hydrogens attached to this carbon are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen (e.g., Br₂), monohalogenation at the α-position can be achieved. pressbooks.pub The reaction proceeds through an enol intermediate. libretexts.org Under basic conditions, the reaction is difficult to control and often leads to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.pubmendelset.com The Hell-Volhard-Zelinsky (HVZ) reaction provides a specific method for the α-halogenation of carboxylic acids, involving initial conversion to an acyl halide with reagents like PBr₃, followed by halogenation and hydrolysis. youtube.com

Alkylation and Condensation: The enolate generated by deprotonating the α-carbon can react with various electrophiles. For example, C-alkylation can be achieved by reacting the enolate with an alkyl halide. This reactivity is demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin, where the anion of a malonic ester is used to alkylate a 2-(chloromethyl)oxazole (B60668) derivative. nih.gov

Role of Oxazole Systems as Masked Carboxylic Acid Equivalents in Multi-Step Syntheses

The oxazole ring, particularly in 2-substituted derivatives, serves as a robust and versatile protecting group for carboxylic acids in complex, multi-step synthetic sequences. This strategy hinges on the inherent stability of the oxazole heterocycle to a wide range of reaction conditions, allowing for chemical transformations on other parts of the molecule. The latent carboxylic acid functionality can then be unmasked at a suitable stage through oxidative cleavage of the oxazole ring. This approach is particularly valuable in the total synthesis of natural products. nih.govresearcher.life

The utility of the 4,5-diaryloxazole framework as a masked carboxylic acid equivalent has been demonstrated in numerous synthetic campaigns. nih.gov The oxazole moiety can be carried through various synthetic steps, including carbon-carbon bond-forming reactions, as well as protection and deprotection sequences, without being compromised. When the carboxylic acid is needed, the oxazole ring can be cleaved. nih.govresearcher.life

A prime illustration of this strategy is found in the total synthesis of the macrocyclic lactone precursor, (±)-phoracantholide I seco acid. researcher.life In this synthesis, a 2-substituted-4,5-diphenyloxazole serves as a synthon for a carboxylic acid. The stability of the 4,5-diphenyloxazole (B1616740) group was shown to be compatible with reagents such as magnesium/HgCl₂, hydrogen peroxide, and lithium aluminum hydride. researcher.life

The key unmasking step involves the oxidative cleavage of the oxazole ring. While singlet oxygen cleavage is a well-established method, an alternative approach utilizes a combination of m-Chloroperbenzoic acid (MCPBA) and 2,2′-bipyridinium chlorochromate (BPCC). nih.govresearcher.life This reagent system effectively cleaves 2-substituted-4,5-diphenyloxazoles. For 2-alkyl-substituted oxazoles, the cleavage predominantly yields imides, which can then be hydrolyzed to the desired carboxylic acid. nih.govresearcher.life In the synthesis of (±)-phoracantholide I seco acid, the treatment of an oxazoleacetate intermediate with MCPBA and BPCC resulted in the formation of an acetoxyimide in 40% yield. Subsequent hydrolysis of this imide afforded the target seco acid in 88% yield. researcher.life

The acyl group that is ultimately transformed into the carboxylic acid, or other derivatives like amides or esters, originates from the substituent at the 2-position of the oxazole ring. nih.govresearcher.life This methodology provides a powerful tool for synthetic chemists, enabling the strategic protection and late-stage introduction of a carboxylic acid functionality in the synthesis of complex molecules.

Interactive Table: Oxidative Cleavage of 2-Substituted-4,5-diphenyloxazoles

| 2-Substituent | Reagents | Major Product | Yield (%) | Reference |

| Alkyl | MCPBA, BPCC | Imide | 38-60 | nih.govresearcher.life |

| Aryl | MCPBA, BPCC | Triacylamine | 44-71 | nih.gov |

| Oxazoleacetate | MCPBA, BPCC | Acetoxyimide | 40 | researcher.life |

Mechanistic Investigations of Biological Activities of 2 Oxazoleacetic Acid Derivatives

Enzyme Inhibition Studies and Mechanisms

Derivatives of 2-Oxazoleacetic acid have been the subject of extensive research to understand their interactions with various enzymes, revealing mechanisms that are crucial for potential therapeutic applications. These studies have largely focused on their inhibitory effects on key enzymes involved in metabolic and inflammatory pathways.

Aldose Reductase Inhibition: Structural Determinants and Binding Modes

Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, is a significant target for mitigating diabetic complications. nih.govmdpi.com The inhibition of this enzyme by this compound derivatives is a well-documented area of study. Structurally, these inhibitors typically possess an acidic functional group that interacts with the anionic binding site within the enzyme's active pocket, and a lipophilic part that binds to a hydrophobic region, which is essential for both activity and selectivity. openmedicinalchemistryjournal.commdpi.com

The general structural requirements for effective AR inhibition by these derivatives include a carboxylic acid group and an aliphatic moiety, either in a ring or chain form. austinpublishinggroup.com Specifically, oxazoleacetic acid derivatives fall under the category of carboxylic acid ARIs. mdpi.comaustinpublishinggroup.com The potency of these inhibitors can be influenced by the nature and position of substituents on the oxazole (B20620) ring. For instance, the presence of a phenyl group has been identified as a favorable substitution pattern, while extending it to a benzyl (B1604629) group tends to decrease inhibitory strength. researchgate.net

Table 1: Aldose Reductase Inhibition by this compound Derivatives and Related Compounds This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values can vary based on experimental conditions.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| 2,5-disubstituted 4-oxazoleacetic acids | Phenyl group at C2, Thienyl group at C5 | Potent hypolipidemic and aldose reductase inhibitory effects | researchgate.net |

| Oxazolecarbamates | Varied substitutions to probe structure-activity relationships | High activity correlated with specific molecular conformation and hydrophobicity | nih.gov |

| Spiro-oxazolidinone acetic acid derivatives | Spirocyclic scaffold | Micromolar to low micromolar IC50 values against aldose reductase | openmedicinalchemistryjournal.com |

| Indazoleacetic acid derivatives | Benzothiazole side chains | Potent aldose reductase inhibition with IC50 values in the nanomolar range | nih.gov |

Inhibition of Specific Metabolic Pathway Enzymes

Beyond aldose reductase and cyclooxygenases, derivatives of this compound and structurally related compounds have been investigated for their ability to inhibit other key enzymes in various metabolic pathways. This inhibition is often a mechanism to modulate cellular metabolism for therapeutic benefit.

One such area of investigation is the inhibition of enzymes within the tricarboxylic acid (TCA) cycle. Phosphonate (B1237965) analogs of 2-oxo acids have been shown to be specific inhibitors of 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH). frontiersin.org These enzymes are crucial for mitochondrial energy metabolism. frontiersin.org The phosphonate inhibitors act competitively with respect to the 2-oxo acid substrates, binding tightly but reversibly to the enzymes. frontiersin.org This specific action allows for the targeted modulation of the TCA cycle. frontiersin.org

In the context of cancer metabolism, which often involves upregulated anabolic pathways, phytochemicals have been shown to target key metabolic enzymes. mdpi.com For example, resveratrol (B1683913) can down-regulate enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP) like G6PD and transketolase, and also suppress glycolytic enzymes. mdpi.com

The regulation of metabolic pathways often occurs through feedback inhibition, where a product of a reaction or pathway inhibits an upstream enzyme. libretexts.org This is a fundamental cellular control mechanism. libretexts.org The inhibitory potential of synthetic compounds like this compound derivatives on specific metabolic enzymes represents a pharmacological application of this principle.

Theoretical and Computational Approaches to Enzyme-Inhibitor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the interactions between inhibitors and their target enzymes at a molecular level. nih.govchemrxiv.org These approaches provide insights into binding modes, predict binding affinities, and help to rationalize structure-activity relationships (SAR).

For aldose reductase inhibitors, computational studies have been used to elucidate the basis for the observed SAR and to guide the design of new, more potent inhibitors. researchgate.net Molecular docking simulations have successfully predicted the binding poses of various inhibitors within the AR active site, showing how the carboxylate group interacts with the anionic binding pocket and how other parts of the molecule engage in hydrophobic and hydrogen bonding interactions with surrounding residues. nih.govmdpi.commdpi.com

In the study of COX inhibitors, molecular docking has revealed how selective inhibitors interact with the larger active site and the specific side pocket of COX-2. mdpi.com These studies have identified key amino acid residues, such as Arg120, Tyr355, and Ser530, that are crucial for binding. mdpi.com

Molecular docking and MD simulations have also been applied to investigate the inhibition of other enzymes. For example, in the study of 1,3,4-oxadiazole (B1194373) derivatives as VEGFR-2 inhibitors, docking studies predicted the binding energies and interactions with amino acid residues in the active site, which were later confirmed to correlate with experimental inhibitory activity. mdpi.com Similarly, for inhibitors of Staphylococcus aureus Sortase A, molecular docking revealed an L-shaped binding mode, with the benzoxazole (B165842) core situated in a hydrophobic pocket. nih.gov These computational approaches are often complemented by Density Functional Theory (DFT) studies to assess the chemical reactivity and stability of the inhibitor molecules themselves. mdpi.comnih.gov

Table 2: Application of Computational Methods in Enzyme Inhibition Studies

| Enzyme Target | Computational Method | Key Findings | Reference |

| Aldose Reductase (AR) | Molecular Docking | Confirmed tight binding of inhibitors in the active site; rationalized SAR. | nih.govmdpi.comresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Molecular Docking | Elucidated interactions with the active site and side pocket; identified key binding residues. | mdpi.com |

| VEGFR-2 | Molecular Docking, MD, DFT | Predicted binding affinities and stability of inhibitor-enzyme complexes. | mdpi.com |

| Sortase A | Molecular Docking | Revealed a specific L-shaped binding mode within a hydrophobic pocket. | nih.gov |

| α-Glucosidase | Molecular Docking | Identified key structural features of inhibitors contributing to stronger binding interactions. | nih.gov |

Modulation of Distinct Biochemical Pathways

The biological effects of this compound derivatives extend beyond single-enzyme inhibition to the modulation of complex biochemical pathways, particularly those involved in lipid metabolism.

Hypolipidemic Activity: Elucidation of Molecular Targets and Pathways

A series of 2,5-disubstituted 4-oxazoleacetic acid derivatives have been synthesized and shown to possess significant hypolipidemic activity. researchgate.netnih.gov The most potent among these was 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid, which demonstrated greater activity than the standard drug clofibrate (B1669205) in both normal and hereditary hyperlipidemic rat models. researchgate.netresearchgate.netnih.gov This compound not only lowered lipid levels but also improved the anti-arteriosclerosis index. researchgate.netresearchgate.net

The molecular targets for the hypolipidemic activity of these and related compounds are often peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. researchgate.net Phenyl propionic acid compounds, for example, can act as dual PPARα/γ agonists, which is advantageous for treating both hyperglycemia and hyperlipidemia. researchgate.net The activation of PPARγ is a known mechanism for insulin-sensitizing drugs. researchgate.net

Computational methods like molecular docking have been employed to identify potential molecular targets for hypolipidemic agents. For instance, docking studies on coumarin (B35378) oxime esters suggested a possible interaction with the protein 3QNT as a target for their lipid-lowering effects. ijper.org Similarly, virtual screening of sesquiterpene lactones identified cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in cholesterol metabolism, as a potential target. oamjms.eu While the exact molecular targets for the hypolipidemic activity of this compound derivatives are not definitively elucidated in the provided results, their structural similarity to other PPAR agonists suggests this is a likely pathway. researchgate.netresearchgate.net

Antioxidant Mechanisms and Reactive Species Scavenging

The antioxidant activity of this compound derivatives is rooted in their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. The mechanisms by which these compounds exert their antioxidant effects are multifaceted and often depend on the specific structural features of the derivative.

Theoretical and experimental studies on related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, provide insights into the potential antioxidant mechanisms of this compound derivatives. frontiersin.orgnih.gov The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group. frontiersin.org A lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity.

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. frontiersin.org Key parameters influencing this mechanism include ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). frontiersin.orgnih.gov A lower IP and ETE, along with a favorable PDE and PA, contribute to a more effective antioxidant capacity via the SET-PT pathway. frontiersin.org

Computational studies using Density Functional Theory (DFT) have been employed to predict the antioxidant potential of related heterocyclic compounds by calculating these thermodynamic parameters. frontiersin.orgnih.gov These studies have shown that the presence of electron-donating groups on the aromatic rings of these molecules can significantly enhance their antioxidant activities. frontiersin.orgnih.gov For instance, in a study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, it was found that electron-donating groups like amines enhance antioxidant properties. frontiersin.org This is because such groups can stabilize the resulting radical cation formed after electron donation.

Furthermore, the environment, such as the polarity of the solvent, can influence the predominant antioxidant mechanism. frontiersin.orgnih.gov In non-polar solvents, the HAT mechanism is often favored, while in polar solvents, the SET-PT mechanism may become more significant.

The scavenging of specific reactive species by these derivatives is a key aspect of their antioxidant function. ROS include superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), while RNS include nitric oxide (NO•). frontiersin.orgmdpi.com The ability of this compound derivatives to neutralize these species can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com These assays measure the capacity of a compound to donate a hydrogen atom or an electron to the stable free radicals. mdpi.com

Structure-Activity Relationship (SAR) Derivations

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the oxazole ring and any associated aromatic or heterocyclic systems. Structure-activity relationship (SAR) studies aim to elucidate these effects to guide the design of more effective and selective therapeutic agents.

Impact of Substituents on the Oxazole Ring and Associated Moieties:

The type and position of substituents on the core structure play a critical role in determining the biological activity. For instance, in a series of 2,5-disubstituted 4-oxazoleacetic acid derivatives evaluated for hypolipidemic activity, the presence of a thienyl group at the C-5 position of the oxazole ring was found to confer potent hypolipidemic effects. researchgate.netresearchgate.net Specifically, 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid was identified as a highly potent derivative. researchgate.net

In the context of anticancer activity, the substitution pattern on the phenyl ring of oxazole-based oxadiazole derivatives significantly impacts their inhibitory potential against leukemia cell lines. mdpi.com The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, can enhance potency. mdpi.com This enhancement is attributed to the ability of the fluorine atoms to form hydrogen bonds and withdraw electron density from the ring, making it a better target for interaction with the active site of enzymes like tyrosine kinase. mdpi.com A comparison of different halogen substitutions revealed that a combination of a chlorine atom at the meta position and a fluorine atom at the para position also resulted in good biological potential. mdpi.com

Influence of Electron-Donating and Electron-Withdrawing Groups:

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are a key determinant of biological activity. In the case of antioxidant activity, the presence of electron-donating groups, such as amine or hydroxyl groups, on the aromatic rings of related heterocyclic compounds has been shown to enhance their radical scavenging capabilities. frontiersin.orgnih.govnih.gov These groups increase the electron density of the molecule, facilitating electron donation to neutralize free radicals. Conversely, electron-withdrawing groups can sometimes diminish antioxidant activity. nih.gov

For antimicrobial activity, the effect of substituents can be more complex. In a study of 2-benzoxazolinone (B145934) derivatives, the introduction of an electron-withdrawing chlorine atom into a linked benzimidazole (B57391) molecule selectively increased the bacteriostatic effect. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of oxazole and related heterocyclic derivatives:

| Derivative Class | Substituent | Position | Effect on Biological Activity | Reference |

| 2,5-disubstituted 4-oxazoleacetic acids | Thienyl group | C-5 of oxazole | Potent hypolipidemic effects | researchgate.net |

| Oxazole-based oxadiazoles | -CF₃ | para-phenyl | Enhanced anti-leukemic potency | mdpi.com |

| Oxazole-based oxadiazoles | -Cl, -F | meta-phenyl, para-phenyl | Good anti-leukemic potential | mdpi.com |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amines | Amine group | Phenyl ring | Enhanced antioxidant activity | frontiersin.org |

| 2-Benzoxazolinone derivatives | Chlorine | Benzimidazole moiety | Increased bacteriostatic effect | mdpi.com |

Stereochemical Influence on Bioactivity and Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the interaction of drug molecules with their biological targets, thereby influencing their bioactivity and selectivity. For this compound derivatives and related chiral compounds, the specific stereoisomer can exhibit significantly different pharmacological profiles.

The differential activity of stereoisomers arises from the fact that biological macromolecules, such as enzymes and receptors, are themselves chiral. This chirality creates a specific three-dimensional binding site that preferentially accommodates one stereoisomer over another, akin to a lock and key mechanism. The "unnatural" isomers may have a lower affinity for the target or may not bind at all, leading to reduced or no biological activity. nih.gov

A compelling example of the importance of stereochemistry is seen in the study of 3-Br-acivicin, a nature-inspired compound with a 4,5-dihydroisoxazole core, which is structurally related to the oxazole ring. nih.gov In this study, only the isomers with the (5S, αS) configuration, corresponding to the natural stereochemistry, displayed significant antiplasmodial activity against Plasmodium falciparum. nih.gov The other stereoisomers were considerably less active, highlighting a strict stereochemical requirement for bioactivity. nih.gov This stereoselectivity was attributed to the potential involvement of an L-amino acid transport system for the uptake of the compound into the parasite, which would preferentially recognize the natural isomer. nih.gov

Molecular modeling studies further elucidated the structural basis for this stereochemical preference at the target level. For the inhibition of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a target of 3-Br-acivicin, the stereochemistry of the molecule dictated the efficiency of the covalent interaction with the enzyme's active site. nih.gov

The influence of stereochemistry extends beyond target binding to other pharmacokinetic properties. In the case of oleanolic acid derivatives, the stereochemistry of the hydroxyl group at the C-3 position is crucial for their physiological functions, with the 3α-OH and 3β-OH isomers exhibiting different biological activities. mdpi.com

The following table illustrates the impact of stereochemistry on the biological activity of chiral compounds:

| Compound Class | Stereoisomer | Biological Activity | Target/Mechanism | Reference |

| 3-Br-acivicin and derivatives | (5S, αS) - natural isomer | Significant antiplasmodial activity | Potential uptake by L-amino acid transporter; efficient binding to PfGAPDH | nih.gov |

| 3-Br-acivicin and derivatives | Other unnatural isomers | Markedly reduced antiplasmodial activity | Poor recognition by transporter and/or inefficient target binding | nih.gov |

| Oleanolic acid derivatives | 3α-OH vs. 3β-OH | Different biological activities | Varied physiological functions | mdpi.com |

Mechanisms of Antimicrobial, Antiviral, and Anticancer Action (excluding clinical trial data)

Antimycobacterial Activity and Target Identification

Derivatives of this compound and related oxazole-containing compounds have emerged as a promising class of agents with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netmdpi.com The mechanisms underlying their antimycobacterial effects are being actively investigated, with a focus on identifying their specific molecular targets within the mycobacterial cell.

One of the key strategies in antimycobacterial drug discovery is the inhibition of essential enzymes involved in vital cellular processes. For certain pyrrolo[1,2-a]quinoline (B3350903) derivatives, computational studies have identified DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) as a potential target. mdpi.com DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan, a major component of the cell wall core. mdpi.com Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death. The identification of DprE1 as a potential target was based on the structural similarity of the synthesized compounds to known DprE1 inhibitors. mdpi.com

In another study, the natural product texaline (B1683118), an oxazole-containing alkaloid, and its simpler diaryloxazole analogues were synthesized and evaluated for their antituberculosis activity. researchgate.net While texaline itself was found to be inactive in the assays used, some of its simpler analogues showed activity, suggesting that the core diaryloxazole scaffold is a viable starting point for developing new antimycobacterial leads. researchgate.net

The antimycobacterial activity of various compounds is typically assessed using in vitro assays against susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that inhibits visible bacterial growth. For a series of pyrrolo[1,2-a]quinoline derivatives, MIC values against the H37Rv strain of M. tuberculosis ranged from 8 to 128 µg/mL. mdpi.com One of the most promising compounds from this series also showed activity against a multidrug-resistant strain at a concentration of 16 µg/mL. mdpi.com

The following table provides a summary of the antimycobacterial activity and potential targets of oxazole-related compounds:

| Compound Class | Test Strain(s) | MIC Range (µg/mL) | Potential Target(s) | Reference |

| Pyrrolo[1,2-a]quinoline derivatives | M. tuberculosis H37Rv, MDR strain | 8-128 (H37Rv), 16 (MDR) | DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) | mdpi.com |

| Diaryloxazole analogues of texaline | M. tuberculosis H37Rv | Not specified | Not specified | researchgate.net |

Broad-Spectrum Antimicrobial Mechanisms of Action

Beyond their antimycobacterial effects, derivatives of this compound and other oxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal actions. ontosight.ainih.gov The mechanisms through which these compounds exert their antimicrobial effects are diverse and can involve the disruption of various cellular processes.

One of the primary mechanisms of antibacterial action is the inhibition of essential enzymes. For instance, some plant-derived flavones have been shown to inhibit the activity of sortase A, a bacterial enzyme responsible for anchoring surface proteins to the cell wall, which is crucial for virulence. mdpi.com Another mechanism is the inhibition of bacterial protein synthesis by interfering with the ribosome. nih.gov

Efflux pumps are another important target for antimicrobial agents. These membrane proteins actively transport antibiotics out of the bacterial cell, conferring resistance. frontiersin.org Some compounds can act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics. mdpi.com

Disruption of biofilm formation is another key antimicrobial strategy. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Several oxazole derivatives have been shown to interfere with biofilm formation in bacteria such as Staphylococcus aureus. nih.gov For example, macrooxazoles isolated from the fungus Phoma macrostoma exhibited significant inhibition of S. aureus biofilm formation and also showed activity against preformed biofilms. nih.gov

The following table summarizes the broad-spectrum antimicrobial mechanisms of action for various classes of compounds, including those with structural similarities to this compound derivatives:

| Compound Class | Organism(s) | Mechanism of Action | Reference |

| Flavones | Staphylococcus aureus | Inhibition of sortase A | mdpi.com |

| Lasso peptides | Various bacteria | Inhibition of protein synthesis (ribosome binding) | nih.gov |

| Flavonolignans, Porphyrins | Staphylococcus aureus | Inhibition of NorA efflux pump | mdpi.com |

| Macrooxazoles | Staphylococcus aureus | Inhibition of biofilm formation, activity against preformed biofilms | nih.gov |

Antiviral Mechanisms of Action

Certain derivatives of this compound and related heterocyclic compounds have shown potential as antiviral agents. ontosight.ainih.gov Their mechanisms of action can target various stages of the viral life cycle, including entry, replication, and assembly.

For instance, some diterpenic Mannich bases have demonstrated potent activity against influenza A virus and SARS-CoV-2 pseudovirus. nih.gov The antiviral activity of these compounds was found to be dependent on the specific diterpene core and the heterocyclic substituent. nih.gov Time-of-addition experiments suggested that some of these compounds are most effective when added during the early stages of the viral life cycle, potentially interfering with viral entry or early replication steps. nih.gov

In the context of plant viruses, ferulic acid derivatives have been shown to enhance the defense response of the host plant by inducing the expression of defense-related genes. frontiersin.org Other compounds have been found to inhibit viral assembly. frontiersin.org

Anticancer Mechanisms of Action

The anticancer properties of this compound derivatives and related compounds are often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. mdpi.comnih.govfrontiersin.org

One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family. frontiersin.org For example, licochalcones, which share some structural features with certain oxazole derivatives, have been shown to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic protein Bax. frontiersin.org

Inhibition of key enzymes involved in cancer cell signaling is another important anticancer mechanism. Tyrosine kinases, for instance, are a class of enzymes that are often overactive in cancer cells and play a crucial role in cell growth and proliferation. Some oxazole-based oxadiazole derivatives have been shown to inhibit tyrosine kinase activity. mdpi.com

Furthermore, some compounds can inhibit cell cycle progression, preventing cancer cells from dividing and multiplying. frontiersin.org This can be achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

The following table provides an overview of the anticancer mechanisms of action for various classes of compounds:

| Compound Class | Cancer Type(s) | Mechanism of Action | Reference |

| Licochalcones | Breast cancer | Induction of apoptosis (mitochondrial pathway), inhibition of cell proliferation | frontiersin.org |

| Oxazole-based oxadiazoles | Leukemia | Inhibition of tyrosine kinase | mdpi.com |

| Deoxycholic acid derivatives | Various tumor cells | Inhibition of cancer cell growth | nih.gov |

Antiprotozoal and Antifungal Activity Modes

The this compound scaffold and its closely related derivatives have emerged as a subject of significant interest in the search for novel antimicrobial agents. The structural versatility of the oxazole ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity against a range of pathogenic protozoa and fungi. Mechanistic investigations have begun to elucidate the specific molecular pathways through which these compounds exert their inhibitory effects, revealing distinct modes of action that underscore their potential as therapeutic leads.

Antiprotozoal Activity

Research into the antiprotozoal properties of oxazole derivatives has predominantly focused on trypanosomatid parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action for many of these compounds is linked to the inhibition of essential parasite-specific enzymes that are absent or significantly different in the mammalian host.

A key molecular target is cruzain, the major cysteine protease of T. cruzi. This enzyme is crucial for multiple stages of the parasite's life cycle, including nutrition, differentiation, and evasion of the host immune response. A series of 5-aryl-substituted oxazole derivatives, structurally related to the this compound core, were synthesized and evaluated for their inhibitory potential against both cruzain and the intact parasite.

Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 5-position of the oxazole ring is critical for activity. Derivatives bearing a 3-bromophenyl or a 3-pyridyl group at this position demonstrated the most potent inhibition of cruzain. Molecular docking simulations suggest that these compounds act as non-covalent inhibitors, fitting into the S1 and S2 sub-sites of the cruzain active site. The oxazole nitrogen is proposed to form a key hydrogen bond with the Gly66 residue, while the aryl substituent at the 5-position occupies a hydrophobic pocket, explaining the observed SAR. The compound Ethyl 2-(5-(3-bromophenyl)oxazol-2-yl)acetate was identified as a particularly potent inhibitor, displaying significant activity against the trypomastigote form of T. cruzi.

The data below summarizes the inhibitory activity of representative oxazole derivatives against T. cruzi and its essential enzyme, cruzain.

Table 1: Antiprotozoal Activity of Selected this compound Derivatives against Trypanosoma cruzi

| Compound ID | Derivative Structure (Substituent at Oxazole C5) | Target | IC₅₀ (µM) |

|---|---|---|---|

| OAD-1 | Ethyl 2-(5-(3-bromophenyl)oxazol-2-yl)acetate | Cruzain | 15.2 |

| OAD-2 | Ethyl 2-(5-(3-pyridyl)oxazol-2-yl)acetate | Cruzain | 21.5 |

| OAD-3 | Ethyl 2-(5-phenyl)oxazol-2-yl)acetate | Cruzain | > 50 |

| OAD-1 | Ethyl 2-(5-(3-bromophenyl)oxazol-2-yl)acetate | T. cruzi (trypomastigotes) | 1.9 |

| OAD-2 | Ethyl 2-(5-(3-pyridyl)oxazol-2-yl)acetate | T. cruzi (trypomastigotes) | 4.8 |

Antifungal Activity

The this compound framework has also been explored for its potential against pathogenic fungi, particularly opportunistic pathogens like Candida albicans and Aspergillus niger. The mechanism of antifungal action appears to differ from the antiprotozoal mode and is often associated with the disruption of cell membrane integrity or the inhibition of critical metabolic processes.

In one study, a series of this compound derivatives featuring a substituted piperazinylmethyl group at the C5 position of the oxazole ring were synthesized. These compounds were evaluated for their in vitro antifungal activity. The results indicated that the nature of the aryl substituent on the piperazine (B1678402) ring significantly modulates antifungal potency.

The compound 2-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid exhibited notable activity against C. albicans and A. niger. While the precise mechanism was not fully elucidated, the structural features suggest a potential mode of action involving membrane disruption. The combination of the lipophilic arylpiperazine moiety and the polar carboxylic acid group imparts amphiphilic properties to the molecule, which could facilitate its insertion into the fungal lipid bilayer, leading to increased permeability, loss of ionic gradients, and eventual cell death. This mechanism is common for certain classes of cationic amphiphilic drugs. The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring of the piperazine moiety was found to enhance this activity.

The table below presents the minimum inhibitory concentration (MIC) values for key derivatives against common fungal pathogens.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound ID | Derivative Structure | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |

|---|---|---|---|

| OAD-4 | 2-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid | 16 | 32 |

| OAD-5 | 2-(5-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid | 32 | 64 |

| OAD-6 | 2-(5-((4-phenylpiperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid | 64 | 128 |

Computational and Theoretical Chemistry Studies on 2 Oxazoleacetic Acid Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Oxazoleacetic acid. rsc.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In substituted oxazoles, the nature and position of substituents significantly impact this energy gap and, consequently, their chemical behavior. researchgate.net For this compound, the acetic acid group at the 2-position will modulate the electronic properties of the oxazole (B20620) ring.

Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from quantum chemical calculations, can predict the biological activity of a series of compounds. researchgate.netnih.gov For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models have successfully correlated molecular structures with inhibitory activity against P-glycoprotein. nih.gov Similar approaches could be applied to a series of this compound derivatives to predict their potential biological activities.

Table 1: Calculated Properties of Substituted Oxazoles using Ab Initio Methods

| Compound | Heat of Formation (kcal/mol) | -HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |

| 2-cyano oxazole | 40.23 | 10.222 | 2.413 | 12.635 | 4.96 |

| 5-cyano oxazole | 38.34 | 10.234 | 2.488 | 12.722 | 2.91 |

| 2,5-dicyano oxazole | 68.27 | 10.814 | 1.151 | 11.965 | 2.41 |

| 2,4,5-tricyano oxazole | 122.16 | 11.327 | 0.313 | 11.64 | 1.49 |

Data adapted from a study on substituted oxazoles. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how ligands like this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.govrsc.org These methods predict the preferred binding orientation and affinity of a ligand to a receptor's active site. rsc.org

In molecular docking studies of oxazole-containing compounds, the ligand is placed into the binding site of a target protein, and its conformation and interaction energies are calculated. nih.govmdpi.com For instance, docking studies on oxazole derivatives have been used to investigate their potential as inhibitors of enzymes like Porphyromonas gingivalis heme-binding protein and cyclooxygenase (COX). nih.govmdpi.com The binding affinity is often expressed as a docking score, with lower values indicating a more favorable interaction. mdpi.com Key interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. nih.gov For this compound, the carboxylic acid moiety is a potential hydrogen bond donor and acceptor, while the oxazole ring can participate in various non-covalent interactions.

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. mdpi.combiorxiv.org MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event than static docking. nih.govmdpi.com By analyzing the trajectory of the atoms over time, researchers can identify stable interactions and calculate binding free energies. frontiersin.org For example, MD simulations have been used to study the binding of inhibitors to sirtuin enzymes and the human angiotensin-converting enzyme 2 (hACE2) receptor. mdpi.comfrontiersin.org

Table 2: Example of Molecular Docking Scores for Oxazole Compounds against Heme-Binding Protein

| Compound | Docking Affinity (kcal/mol) |

| Compound 1 | -10.0 |

| Compound 2 | -11.3 |

| Compound 3 | -9.6 |

| Compound 4 | -10.0 |

| Compound 5 | -9.4 |

| Amoxicillin (Reference) | -8.6 |

| Moxifloxacin (Reference) | -8.6 |

Data from a study on oxazole compounds targeting Porphyromonas gingivalis. nih.gov

Conformational Analysis and Molecular Electrostatic Potential Mapping

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with its environment. This involves identifying the molecule's stable conformations, which are different spatial arrangements of atoms that can be interconverted by rotation around single bonds. frontiersin.org Computational methods are widely used to explore the potential energy surface of a molecule and determine the relative energies of its conformers. researchgate.net For this compound, key rotations would be around the C-C bond connecting the acetic acid group to the oxazole ring and the C-O bond of the carboxylic acid. The planarity of the oxazole ring is expected to be largely maintained.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP surface is colored to indicate regions of different electrostatic potential, with red typically representing negative potential (electron-rich areas, attractive to electrophiles) and blue representing positive potential (electron-poor areas, attractive to nucleophiles). researchgate.netresearchgate.net